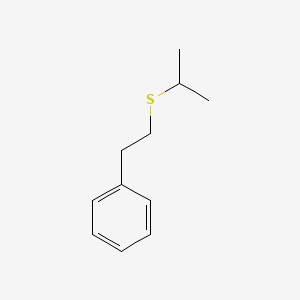
2,4-Dichloro-5-(triethylsilyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-(triethylsilyl)pyridine is a chemical compound with the molecular formula C10H15Cl2NSi. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and triethylsilyl groups in its structure makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(triethylsilyl)pyridine typically involves the chlorination of pyridine followed by the introduction of the triethylsilyl group. One common method is the reaction of 2,4-dichloropyridine with triethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-5-(triethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to remove the chlorine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2,4-Dichloro-5-(triethylsilyl)pyridine has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-(triethylsilyl)pyridine depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The presence of the triethylsilyl group can influence the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-5-(trifluoromethyl)pyridine
- 2,5-Dichloro-3-(trimethylsilyl)pyridine
- 2,4,5-Trichloropyrimidine
Uniqueness
2,4-Dichloro-5-(triethylsilyl)pyridine is unique due to the presence of the triethylsilyl group, which provides steric hindrance and can influence the compound’s reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules, offering different reactivity compared to similar compounds with other substituents.
Propriétés
Numéro CAS |
837364-99-5 |
|---|---|
Formule moléculaire |
C11H17Cl2NSi |
Poids moléculaire |
262.25 g/mol |
Nom IUPAC |
(4,6-dichloropyridin-3-yl)-triethylsilane |
InChI |
InChI=1S/C11H17Cl2NSi/c1-4-15(5-2,6-3)10-8-14-11(13)7-9(10)12/h7-8H,4-6H2,1-3H3 |
Clé InChI |
FKDBHVXICCYAFL-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C1=CN=C(C=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


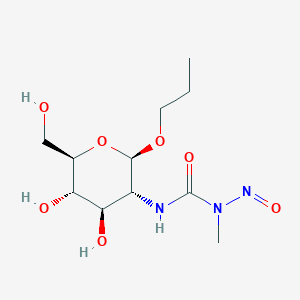


![2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13959117.png)
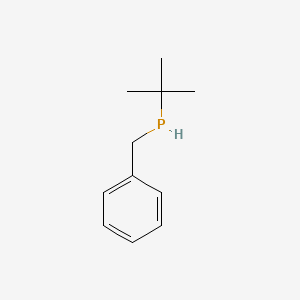
![(2R,4R)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13959121.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13959129.png)
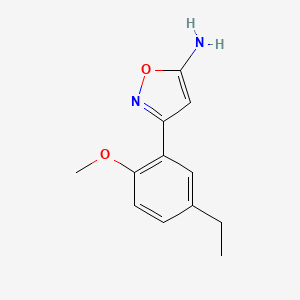
![4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide](/img/structure/B13959133.png)
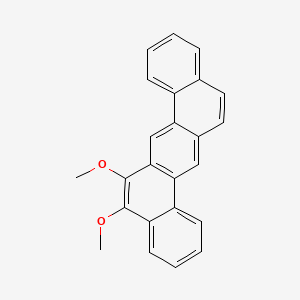

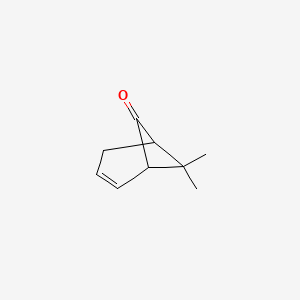
![2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959146.png)
